3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a pyrazole ring with a triazine ring, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one typically involves multi-step reactions. One common approach is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with appropriate triazine precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the pyrazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazine rings .
Scientific Research Applications
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential in developing anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole ring but lacks the triazine component.
1,2,4-Triazine derivatives: Contain the triazine ring but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one lies in its combined pyrazole and triazine structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
917947-76-3 |
---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(1,3-diphenylpyrazol-4-yl)-4,6-dihydro-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H15N5O/c24-16-11-19-21-18(20-16)15-12-23(14-9-5-2-6-10-14)22-17(15)13-7-3-1-4-8-13/h1-10,12,19H,11H2,(H,20,21,24) |
InChI Key |
YNTKLOXCEXOEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NN1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.